![molecular formula C12H17BrO2 B5021750 1-[2-(2-bromoethoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5021750.png)
1-[2-(2-bromoethoxy)ethoxy]-2,3-dimethylbenzene
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Overview
Description
1-[2-(2-Bromoethoxy)ethoxy]-2,3-dimethylbenzene is an organic compound that falls under the category of substituted benzene derivatives. This compound is notable for its unique structure, which features a benzene ring substituted with both dimethyl groups and a bromoethoxy-ethoxy chain. Its molecular formula is C12H17BrO2, and it is often used in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(2-Bromoethoxy)ethoxy]-2,3-dimethylbenzene can be synthesized through a series of chemical reactions starting from a base molecule such as 2,3-dimethylphenol. The synthetic route generally involves:
Etherification: : The initial step involves the etherification of 2,3-dimethylphenol with 2-bromoethanol under basic conditions to yield 2,3-dimethylphenoxy-2-bromoethanol.
Further Etherification: : The second step is to react the 2,3-dimethylphenoxy-2-bromoethanol with another equivalent of 2-bromoethanol, again under basic conditions, to form this compound.
Industrial Production Methods
Industrial production of this compound can follow the same synthetic route but is optimized for large-scale output. This involves:
Using high-purity starting materials to ensure the yield and quality of the product.
Employing continuous flow reactors for better control over reaction conditions and improved efficiency.
Implementing rigorous purification techniques such as distillation and recrystallization to isolate the desired compound.
Chemical Reactions Analysis
1-[2-(2-Bromoethoxy)ethoxy]-2,3-dimethylbenzene undergoes various types of chemical reactions:
Oxidation
Reagents: : Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: : Typically carried out under acidic or basic conditions.
Products: : Oxidation can lead to the formation of carboxylic acid derivatives of the original compound.
Reduction
Reagents: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: : Often performed in inert atmospheres like nitrogen or argon.
Products: : Reduction generally results in the removal of the bromine atom, forming ethoxyethanol derivatives of the benzene ring.
Substitution
Reagents: : Nucleophiles such as sodium methoxide or potassium cyanide.
Conditions: : Typically carried out in aprotic solvents such as dimethylformamide or acetonitrile.
Products: : Substitution reactions can replace the bromine atom with other functional groups like methoxy or cyano groups.
Scientific Research Applications
Chemistry
1-[2-(2-Bromoethoxy)ethoxy]-2,3-dimethylbenzene is used as an intermediate in organic synthesis. Its unique structure makes it a versatile building block for the synthesis of more complex molecules.
Biology
The compound is often employed in biochemical studies to investigate the interactions of bromine-substituted ethers with biological macromolecules, providing insights into mechanisms of bioactivity and metabolic pathways.
Medicine
Research into potential pharmaceutical applications of this compound is ongoing, particularly in the development of novel drug candidates. Its bromine atom offers a point of attachment for further functionalization, making it a valuable scaffold in medicinal chemistry.
Industry
In industrial settings, this compound is used in the production of specialty chemicals, including agrochemicals and polymer additives. Its properties are leveraged to enhance the performance and stability of these products.
Mechanism of Action
1-[2-(2-Bromoethoxy)ethoxy]-2,3-dimethylbenzene exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The bromoethoxy-ethoxy chain can form hydrogen bonds and van der Waals interactions with active sites, influencing the compound's binding affinity and specificity. The dimethyl groups contribute to the compound's hydrophobicity, affecting its solubility and permeability across biological membranes.
Comparison with Similar Compounds
Comparison
1-[2-(2-Bromoethoxy)ethoxy]-2,3-dimethylbenzene is unique in its combination of functional groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balanced profile of reactivity and stability, making it suitable for a wide range of applications.
Similar Compounds
1-(2-Bromoethoxy)-2,3-dimethylbenzene: : Lacks the additional ethoxy group, leading to different reactivity and applications.
1-[2-(2-Chloroethoxy)ethoxy]-2,3-dimethylbenzene: : Chlorine substitution offers different reactivity, particularly in nucleophilic substitution reactions.
1-[2-(2-Bromoethoxy)ethoxy]-4-methylbenzene: : Substitution pattern affects electronic properties and reactivity.
Properties
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-2,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-10-4-3-5-12(11(10)2)15-9-8-14-7-6-13/h3-5H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLBERQKVZQUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCOCCBr)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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